molecular formula C11H14N2O B067520 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol CAS No. 177478-08-9

2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol

Cat. No.: B067520
CAS No.: 177478-08-9
M. Wt: 190.24 g/mol
InChI Key: MXGNNFQIJVLVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

177478-08-9

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-methyl-2-propan-2-ylbenzimidazol-4-ol

InChI

InChI=1S/C11H14N2O/c1-7(2)11-12-10-8(13(11)3)5-4-6-9(10)14/h4-7,14H,1-3H3

InChI Key

MXGNNFQIJVLVSM-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(N1C)C=CC=C2O

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC=C2O

Synonyms

1H-Benzimidazol-4-ol,1-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-benzyloxy-2-amino-N-methylaniline (600 mg), isobutyric acid (243 mg) and 4N hydrochloric acid (3.5 ml) was refluxed for 3 hours, and the solvent was removed in vacuo. Chloroform and saturated sodium bicarbonate solution were added to the residue. The separated organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatogrpahy (chloroform:methanol=50:1, v/v) to give 4-hydroxy-2-isopropyl-1-methyl-1H-benzimidazole (33 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.